molecular formula C8H18N2S B1302184 1-Heptyl-2-thiourea CAS No. 3098-03-1

1-Heptyl-2-thiourea

Cat. No. B1302184
CAS RN: 3098-03-1
M. Wt: 174.31 g/mol
InChI Key: WNIKJRCOHYDZLL-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds that have garnered significant interest in the field of chemistry due to their versatile applications and intriguing properties. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. The thiourea derivatives discussed in the provided papers exhibit a range of structural complexities and have been synthesized for various purposes, including the formation of metal complexes and as catalysts in organic reactions .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nitrogen-containing compounds. For instance, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was synthesized using GC–MS, elemental analyses, and spectroscopic techniques such as 1H NMR and FTIR . Similarly, 1-Ethyl-3-phenyl-thiourea was used to form metal complexes with copper and cobalt through reactions with the respective metal salts . Another derivative, 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, was obtained by reacting cinnamoylisothiocyanate with 2-morpholinoethylamine . The synthesis of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea involved a condensation reaction between 2-amino pyrimidin and p-chlorophenyl isothiocyanate .

Molecular Structure Analysis

The molecular structures of thiourea derivatives are often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea revealed a triclinic space group with two molecules per asymmetric unit . The hexanuclear copper(I) cluster formed by 1-Ethyl-3-phenyl-thiourea crystallizes in the monoclinic system, displaying complex geometries around the copper centers . The structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea also crystallizes in the triclinic system and adopts a cis-trans configuration .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, often acting as ligands to form complexes with metals. The hexanuclear copper(I) cluster and the cobalt(III) complex formed by 1-Ethyl-3-phenyl-thiourea are examples of such metal-ligand interactions . Additionally, thiourea derivatives can catalyze organic reactions, as demonstrated by the enantioselective hydrophosphonylation of imines catalyzed by a chiral thiourea, leading to the production of enantiomerically enriched alpha-amino phosphonic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure and the presence of functional groups. Spectroscopic methods such as FTIR and NMR are commonly used to characterize these properties. For example, the infrared spectra of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea showed significant stretching vibrations corresponding to various functional groups within the molecule . The thermal degradation of the copper(I) cluster was investigated using TG-DTA, which provides insights into the stability and decomposition patterns of the complex . Magnetic measurements and conductance studies of the metal complexes of 1-(4-chloro phenyl)-3-(pyrimidin-2-yl) thiourea revealed square planar geometries for the Co(II), Ni(II), and Cu(II) complexes, indicating their potential magnetic properties .

Scientific Research Applications

1. Agriculture: Improving Growth and Seed and Oil Yields in Canola

Thiourea has been used to ameliorate the adverse effects of heat stress in canola . The method of application involved exogenous thiourea applications (1000 mg L −1); no applications, hydropriming, water spray, thiourea priming, and thiourea spray (TS) . The results showed that exogenous application of thiourea increased the growth and yield due to the accumulation of total soluble proteins, sugars, osmolytes, and antioxidant enzyme activities .

2. Pharmacological and Materials Science

1-acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science . These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

3. Asymmetric Synthesis

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .

4. Synthetic Precursors of New Heterocycles

Thiourea derivatives, such as 1-acyl-3-substituted thioureas, have been used as synthetic precursors of new heterocycles . These compounds have extensive applications in diverse fields, including pharmacological and materials science .

5. Coordination Complexes

Thiourea derivatives have been used in the synthesis and applications of coordination complexes . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

6. Organocatalysts in Asymmetric Multicomponent Reactions

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .

7. Heterocycle Synthesis

Thioureas have gained marvelous attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

8. Biological Activities

Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities . The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .

9. Organocatalysis

One-pot multiple bond-forming reactions under metal-free conditions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness . In this direction, organocatalysis, i.e. application of organic molecules as catalysts, in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions .

Safety And Hazards

1-Heptyl-2-thiourea is for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

Thiourea and its derivatives have been gaining attention due to their extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Future research may focus on exploring these applications further and developing new synthesis methods .

properties

IUPAC Name

heptylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-10-8(9)11/h2-7H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIKJRCOHYDZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374711
Record name 1-Heptyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptyl-2-thiourea

CAS RN

3098-03-1
Record name 1-Heptyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3098-03-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Bahkali, J Wei, Y Deng - Inorganica Chimica Acta, 2021 - Elsevier
Reactions of ethylenediamineplatinum(II) nitrate with thiourea derivatives afford new complexes of the form [Pt(en)L 2 ](NO 3 ) 2 [en = ethylenediamine, L = 1-benzyl-2-thiourea (bztu), 1-…
Number of citations: 2 www.sciencedirect.com
A Bahkali - 2020 - search.proquest.com
Although cis-diamminedichloroplatinum (II)(cisplatin) was first synthesized in 1845, its anticancer activity was not discovered until 1965. Since the introduction of cisplatin to oncology in …
Number of citations: 0 search.proquest.com

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